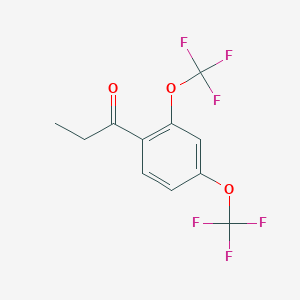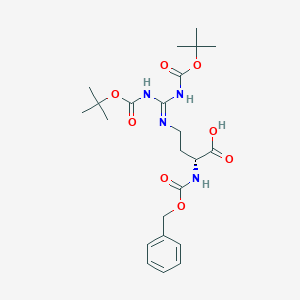
(3R,4R)-3-Ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an ethynyl group, a hydroxyl group, and two methyl groups on a pyrrolidinone ring, makes it an interesting subject for research and application.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE typically involves several steps, starting from readily available starting materials. One common method involves the use of asymmetric 1,3-dipolar cycloaddition reactions. For instance, the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam can be reacted with an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an ethyl-substituted pyrrolidinone.
Substitution: Formation of various substituted pyrrolidinones depending on the reagent used.
科学的研究の応用
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. For instance, it may act on purine nucleoside phosphorylase, affecting the metabolism of nucleotides . This interaction can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
類似化合物との比較
Similar Compounds
(3R,4R)-3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with similar structural features but different functional groups.
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: Shares the pyrrolidinone core but differs in the substituents.
Uniqueness
(3R,4R)-3-ETHYNYL-3-HYDROXY-1,4-DIMETHYL-PYRROLIDIN-2-ONE is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(3R,4R)-3-ethynyl-3-hydroxy-1,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-4-8(11)6(2)5-9(3)7(8)10/h1,6,11H,5H2,2-3H3/t6-,8+/m1/s1 |
InChIキー |
JSZUVSCDAIYANW-SVRRBLITSA-N |
異性体SMILES |
C[C@@H]1CN(C(=O)[C@@]1(C#C)O)C |
正規SMILES |
CC1CN(C(=O)C1(C#C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















